KB-R7785

Description

Propriétés

Numéro CAS |

168158-16-5 |

|---|---|

Formule moléculaire |

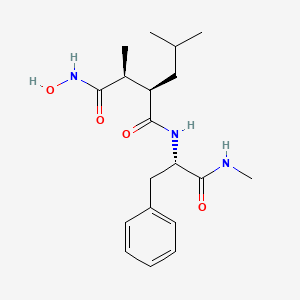

C18H27N3O4 |

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C18H27N3O4/c1-11(2)10-14(12(3)16(22)21-25)17(23)20-15(18(24)19-4)13-8-6-5-7-9-13/h5-9,11-12,14-15,25H,10H2,1-4H3,(H,19,24)(H,20,23)(H,21,22)/t12-,14+,15-/m0/s1 |

Clé InChI |

OFCWIPGKPUJTDP-CFVMTHIKSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

KB-R7785; KB R7785; KBR7785 |

Origine du produit |

United States |

Foundational & Exploratory

KB-R7785: A Dual-Inhibitor Targeting Key Pathways in Cardiac Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiac hypertrophy, an enlargement of the heart muscle, is a common physiological response to pressure overload and other stimuli. While initially a compensatory mechanism, sustained hypertrophy can lead to heart failure. The small molecule KB-R7785 has emerged as a significant investigational compound due to its unique dual mechanism of action in mitigating cardiac hypertrophy. This technical guide provides an in-depth analysis of this compound's mode of action, focusing on its role as an inhibitor of both the reverse mode of the Na+/Ca2+ exchanger (NCX) and A Disintegrin and Metalloproteinase 12 (ADAM12). This document synthesizes key quantitative data, details experimental protocols, and provides visual representations of the involved signaling pathways to support further research and drug development efforts in the field of cardiovascular disease.

Introduction

Pathological cardiac hypertrophy is characterized by an increase in cardiomyocyte size, re-expression of fetal genes, and often fibrosis, ultimately leading to compromised cardiac function. Two key signaling cascades have been identified as major contributors to this process: aberrant intracellular calcium handling and the activation of growth factor receptor signaling. This compound uniquely addresses both of these pathways. It is recognized for its inhibitory effects on the reverse mode of the Na+/Ca2+ exchanger, which plays a crucial role in calcium homeostasis. Additionally, seminal research has identified this compound as a potent inhibitor of ADAM12, a metalloproteinase that initiates a signaling cascade involving the shedding of heparin-binding epidermal growth factor (HB-EGF) and subsequent transactivation of the epidermal growth factor receptor (EGFR). This guide will dissect these two mechanisms, presenting the available quantitative data and experimental methodologies to provide a comprehensive understanding of this compound's therapeutic potential.

Mechanism of Action 1: Inhibition of ADAM12-Mediated EGFR Transactivation

A primary mechanism through which this compound exerts its anti-hypertrophic effects is by inhibiting the metalloproteinase ADAM12. This action disrupts a critical signaling pathway initiated by various hypertrophic stimuli, such as G-protein coupled receptor (GPCR) agonists like phenylephrine and angiotensin II.

The ADAM12/HB-EGF/EGFR Signaling Cascade

Hypertrophic stimuli trigger the activation of ADAM12, which then cleaves the extracellular domain of membrane-bound pro-HB-EGF. This "shedding" releases soluble HB-EGF, which in turn binds to and activates the Epidermal Growth Factor Receptor (EGFR) on the same or neighboring cells. This transactivation of EGFR initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), which are known to promote hypertrophic gene expression and protein synthesis. Research has shown that this compound directly binds to ADAM12, thereby blocking the shedding of HB-EGF and preventing the subsequent activation of the EGFR pathway[1][2].

Quantitative Data: Inhibition of Hypertrophic Markers

Studies have demonstrated the efficacy of this compound in attenuating cardiac hypertrophy both in vitro and in vivo.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Hypertrophy [2]

| Parameter | Treatment Group | Result |

| Heart Weight / Body Weight (mg/g) | Sham | 4.2 ± 0.2 |

| PE + Ang II | 6.8 ± 0.3 | |

| PE + Ang II + this compound (100 mg/kg/day, i.p.) | 5.1 ± 0.2 | |

| Systolic Blood Pressure (mmHg) | PE + Ang II | 135 ± 5 |

| PE + Ang II + this compound | 132 ± 6 |

PE: Phenylephrine; Ang II: Angiotensin II. Data are presented as mean ± SEM.

Signaling Pathway Diagram

Mechanism of Action 2: Inhibition of the Na+/Ca2+ Exchanger (NCX)

In addition to its effects on the ADAM12 pathway, this compound is also known as an inhibitor of the Na+/Ca2+ exchanger, particularly its reverse mode of operation.

Role of NCX in Cardiac Hypertrophy

The Na+/Ca2+ exchanger is a critical regulator of intracellular calcium concentrations in cardiomyocytes. It can operate in two modes: a forward mode, which extrudes Ca2+ from the cell, and a reverse mode, which brings Ca2+ into the cell. In pathological conditions such as cardiac hypertrophy, alterations in intracellular Na+ and Ca2+ handling can favor the reverse mode of NCX. This leads to an increase in intracellular Ca2+, which can activate various pro-hypertrophic signaling pathways, including the calcineurin-NFAT and CaMKII pathways. By inhibiting the reverse mode of NCX, this compound helps to prevent this pathological rise in intracellular Ca2+ and thereby mitigates the downstream hypertrophic signaling.

Signaling Pathway Diagram

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on cardiac hypertrophy.

In Vitro Model: Phenylephrine-Induced Cardiomyocyte Hypertrophy

Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes and assess the inhibitory effect of this compound.

Cell Culture:

-

Isolate neonatal rat ventricular myocytes (NRVMs) from 1-2 day old Sprague-Dawley rat pups.

-

Plate the cells on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum.

-

After 24 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.

Hypertrophy Induction and Treatment:

-

Treat the quiescent cardiomyocytes with a hypertrophic agonist, such as phenylephrine (PE, 100 µM) or angiotensin II (Ang II, 1 µM), for 48 hours.

-

For the treatment group, co-incubate the cells with the hypertrophic agonist and varying concentrations of this compound. A vehicle control (e.g., DMSO) should be used for comparison.

Analysis of Hypertrophy:

-

Cell Size Measurement:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain for a cardiomyocyte-specific marker, such as α-actinin, using a primary antibody followed by a fluorescently labeled secondary antibody.

-

Capture images using a fluorescence microscope.

-

Measure the cell surface area of at least 100 randomly selected cells per condition using image analysis software (e.g., ImageJ).

-

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from the treated cardiomyocytes.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR using primers for hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

In Vivo Model: Transverse Aortic Constriction (TAC)

Objective: To induce pressure-overload cardiac hypertrophy in mice and evaluate the therapeutic efficacy of this compound.

Surgical Procedure:

-

Anesthetize adult male C57BL/6 mice.

-

Perform a partial thoracotomy to expose the aortic arch.

-

Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around the aorta and a 27-gauge needle.

-

Remove the needle to create a constriction of a defined diameter.

-

For sham-operated controls, perform the same procedure without ligating the aorta.

This compound Administration:

-

Administer this compound (e.g., 100 mg/kg/day) or vehicle via intraperitoneal injection or osmotic mini-pumps for a specified duration (e.g., 4 weeks) starting from the day of surgery.

Assessment of Cardiac Hypertrophy:

-

Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to measure parameters such as left ventricular wall thickness, internal dimensions, and ejection fraction.

-

Gravimetric Analysis: At the end of the study, euthanize the animals, excise the hearts, and measure the heart weight to body weight ratio (HW/BW).

-

Histological Analysis:

-

Fix the hearts in 4% paraformaldehyde and embed in paraffin.

-

Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome to evaluate fibrosis.

-

HB-EGF Shedding Assay

Objective: To quantify the release of soluble HB-EGF from cardiomyocytes and assess the inhibitory effect of this compound.

Procedure:

-

Culture cardiomyocytes as described in section 4.1.

-

Treat the cells with a hypertrophic stimulus (e.g., phenylephrine) in the presence or absence of this compound for a defined period (e.g., 30 minutes).

-

Collect the conditioned medium.

-

Quantify the concentration of soluble HB-EGF in the medium using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot for EGFR Phosphorylation

Objective: To detect the activation of the EGFR pathway and its inhibition by this compound.

Procedure:

-

Treat cardiomyocytes as described in section 4.1.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to normalize the data.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of cardiac hypertrophy due to its multifaceted mechanism of action. By simultaneously targeting the ADAM12-mediated EGFR transactivation pathway and the reverse mode of the Na+/Ca2+ exchanger, it addresses two distinct but critical drivers of the hypertrophic response. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel strategies for the management of heart failure. Further research is warranted to fully elucidate the intricate details of its downstream signaling effects and to optimize its therapeutic application.

References

The Dual-Faceted Inhibitory Function of KB-R7785: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-R7785 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). This technical guide delineates the core functions of this compound, with a particular focus on its inhibitory activity against key enzymes involved in extracellular matrix degradation and growth factor shedding. Through a comprehensive review of preclinical studies, this document provides quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways modulated by this compound. The primary mechanisms of action—inhibition of MMPs, such as MMP-2 and MMP-9, and blockade of ADAM12-mediated shedding of heparin-binding epidermal growth factor-like growth factor (HB-EGF)—are explored in depth, highlighting the therapeutic potential of this compound in diverse pathophysiological contexts, including cerebral ischemia and cardiac hypertrophy.

Core Mechanism of Action: Inhibition of Metalloproteinases

This compound functions primarily as a competitive inhibitor of zinc-dependent metalloproteinases. Its hydroxamic acid moiety chelates the zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity. This inhibitory action extends to both the MMP and ADAM families of enzymes.

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has been demonstrated to inhibit the activity of several MMPs, which are crucial for the degradation of extracellular matrix components. Notably, its inhibitory effects on MMP-2 (gelatinase A) and MMP-9 (gelatinase B) have been documented in the context of attenuating brain damage in focal cerebral ischemia.

Inhibition of ADAMs and Growth Factor Shedding

A significant aspect of this compound's function is its ability to inhibit the "sheddase" activity of certain ADAMs. It is a potent inhibitor of ADAM12, a key enzyme responsible for the proteolytic release of the ectodomain of membrane-bound growth factors. Specifically, this compound blocks the shedding of heparin-binding epidermal growth factor-like growth factor (HB-EGF), a critical ligand for the epidermal growth factor receptor (EGFR). This inhibition of HB-EGF shedding has been shown to be a key mechanism in its ability to attenuate cardiac hypertrophy.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against the shedding of various members of the EGF growth factor family and Tumor Necrosis Factor-α (TNF-α). The following table summarizes the half-maximal inhibitory concentrations (IC50) for these processes.

| Target Process | IC50 (µM) |

| HB-EGF Shedding | 0.08 |

| TGF-α Shedding | 1.3 |

| Amphiregulin Shedding | >10 |

| TNF-α Shedding | 0.5 |

| Data sourced from preclinical studies. |

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound on ADAM12-mediated HB-EGF shedding has profound effects on downstream signaling cascades. By preventing the release of soluble HB-EGF, this compound blocks the transactivation of the Epidermal Growth Factor Receptor (EGFR) and its subsequent signaling pathways, which are implicated in cell growth, proliferation, and hypertrophy.

Experimental Protocols

Gelatin Zymography for MMP Activity

This protocol is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, and to assess the inhibitory effect of this compound.

Materials:

-

Cell culture or tissue extracts

-

Tris-Glycine SDS Sample Buffer (non-reducing)

-

Polyacrylamide gels (10%) copolymerized with 1 mg/mL gelatin

-

Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100)

-

Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Prepare protein samples from cell culture supernatant or tissue homogenates. Determine protein concentration using a standard assay (e.g., BCA).

-

Mix samples with an equal volume of non-reducing SDS sample buffer. Do not heat the samples.

-

Load samples onto the gelatin-containing polyacrylamide gel. Include a molecular weight marker.

-

Perform electrophoresis at 4°C until the dye front reaches the bottom of the gel.

-

After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer with gentle agitation to remove SDS.

-

Incubate the gel in Zymogram Developing Buffer overnight at 37°C. For inhibition studies, add this compound at desired concentrations to the developing buffer.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

Cell-Based HB-EGF Shedding Assay

This assay quantifies the shedding of HB-EGF from the cell surface and is used to determine the inhibitory potency of compounds like this compound. A common method involves the use of an alkaline phosphatase (AP)-tagged HB-EGF fusion protein.

Materials:

-

Cells stably expressing AP-tagged pro-HB-EGF

-

Cell culture medium and supplements

-

Phorbol 12-myristate 13-acetate (PMA) or other shedding inducers

-

This compound or other test inhibitors

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Plate the AP-HB-EGF expressing cells in a 96-well plate and grow to confluence.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate HB-EGF shedding by adding a final concentration of PMA (e.g., 100 nM) to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Collect the conditioned medium from each well.

-

Transfer the conditioned medium to a new 96-well plate.

-

Add the alkaline phosphatase substrate to each well.

-

Incubate at room temperature or 37°C until a color change is apparent.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenyl phosphate). The absorbance is proportional to the amount of shed AP-HB-EGF.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Preclinical and Clinical Status

This compound has been evaluated in various preclinical models, demonstrating efficacy in reducing infarct volume in a mouse model of cerebral ischemia and attenuating the development of cardiac hypertrophy in response to pressure overload. These studies highlight its potential as a therapeutic agent for conditions where MMP and ADAM activity are dysregulated. To date, there is limited publicly available information regarding the progression of this compound into formal clinical trials in humans. A search of clinical trial registries did not yield significant results for this specific compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that functions through the dual inhibition of MMPs and ADAMs. Its ability to potently block ADAM12-mediated HB-EGF shedding provides a specific mechanism for intervening in EGFR-driven pathologies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted functions of this compound and explore its therapeutic applications. Further studies are warranted to fully elucidate its selectivity profile across the entire metalloproteinase family and to explore its potential in a clinical setting.

KB-R7785 as a Potent Inhibitor of ADAM12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAMs family of transmembrane and secreted proteins, has emerged as a significant therapeutic target in various pathologies, including cardiac hypertrophy and certain cancers. Its enzymatic activity, particularly the shedding of cell-surface proteins like Heparin-Binding EGF-like Growth Factor (HB-EGF), plays a crucial role in cell signaling pathways. KB-R7785, a synthetic hydroxamate-based inhibitor, has been identified as a potent antagonist of ADAM12 activity. This technical guide provides an in-depth analysis of this compound as an ADAM12 inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways and experimental workflows.

Introduction to ADAM12 and this compound

ADAM12 is a multifunctional protein with both proteolytic and adhesive functions. Its metalloproteinase domain is responsible for the ectodomain shedding of various transmembrane proteins, a critical step in the activation of several signaling pathways. One of the most well-characterized substrates of ADAM12 is pro-HB-EGF. The cleavage of pro-HB-EGF by ADAM12 releases soluble HB-EGF, which can then bind to and activate the Epidermal Growth Factor Receptor (EGFR), a process known as EGFR transactivation. This signaling cascade has been implicated in the pathogenesis of cardiac hypertrophy[1][2].

This compound is a hydroxamate-based, broad-spectrum inhibitor of metalloproteinases. It has been instrumental in elucidating the role of ADAM12 in pathological processes. By chelating the zinc ion in the active site of metalloproteinases, this compound effectively blocks their proteolytic activity. While it is not exclusively specific for ADAM12, it has been widely used as a tool compound to study ADAM12-mediated processes.

Quantitative Inhibition Data

While the foundational study by Asakura et al. (2002) demonstrated the potent inhibitory effect of this compound on HB-EGF shedding, specific IC50 values for ADAM12 were not explicitly reported in the primary publication. The study focused on the functional outcomes of the inhibition. However, the broad-spectrum nature of this compound is acknowledged, with inhibitory activity against other ADAMs and matrix metalloproteinases (MMPs)[3]. The table below summarizes the known inhibitory concentrations for HB-EGF shedding, which is primarily mediated by ADAM12 in the studied context.

| Target Process | Inhibitor | IC50 / Effective Concentration | Cell Type / System | Reference |

| HB-EGF Shedding | This compound | ~1 µM (effective concentration) | Cardiomyocytes | Asakura et al., 2002 |

Further studies are required to establish a definitive IC50 value of this compound specifically against purified ADAM12.

Mechanism of Action: Inhibition of ADAM12-Mediated HB-EGF Shedding

The primary mechanism by which this compound exerts its effects in the context of ADAM12 is through the direct inhibition of its metalloproteinase activity. This prevents the shedding of HB-EGF from the cell surface, thereby blocking the subsequent transactivation of the EGFR.

Experimental Protocols

In Vitro HB-EGF Shedding Assay (Alkaline Phosphatase-Tagged HB-EGF)

This assay is designed to quantify the shedding of HB-EGF from the cell surface in response to a stimulus and the inhibitory effect of compounds like this compound.

Materials:

-

Cells expressing alkaline phosphatase (AP)-tagged HB-EGF

-

Cell culture medium and supplements

-

GPCR agonist (e.g., phenylephrine)

-

This compound

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Microplate reader

Protocol:

-

Cell Seeding: Plate cells expressing AP-tagged HB-EGF in a 96-well plate and culture until they reach a confluent monolayer.

-

Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes.

-

Stimulation: Add a GPCR agonist (e.g., 10 µM phenylephrine) to induce HB-EGF shedding and incubate for 1 hour at 37°C.

-

Supernatant Collection: Carefully collect the conditioned medium from each well.

-

AP Activity Measurement: Add pNPP substrate solution to the collected supernatants.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of shed AP-HB-EGF.

-

Data Analysis: Calculate the percentage of inhibition of HB-EGF shedding for each concentration of this compound compared to the stimulated control.

In Vivo Inhibition of Cardiac Hypertrophy in a Mouse Model

This protocol describes the in vivo administration of this compound to assess its effect on cardiac hypertrophy induced by pressure overload or agonist infusion.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Angiotensin II and Phenylephrine for infusion

-

This compound

-

Osmotic mini-pumps

-

Surgical instruments for mini-pump implantation

-

Echocardiography equipment

Protocol:

-

Animal Model: Induce cardiac hypertrophy in mice through surgical transverse aortic constriction (TAC) or continuous infusion of angiotensin II and phenylephrine via osmotic mini-pumps.

-

Inhibitor Administration: Administer this compound (e.g., 10-50 mg/kg/day) or vehicle control via daily intraperitoneal injections or through a separate osmotic mini-pump.

-

Treatment Period: Continue the treatment for a specified period (e.g., 2-4 weeks).

-

Cardiac Function Assessment: Monitor cardiac function and hypertrophy progression throughout the study using echocardiography to measure parameters like left ventricular wall thickness and ejection fraction.

-

Histological Analysis: At the end of the study, sacrifice the animals and harvest the hearts. Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.

-

Biochemical Analysis: Prepare heart lysates to measure the levels of shed HB-EGF and phosphorylation of downstream signaling molecules (e.g., EGFR, ERK) by Western blotting.

Conclusion and Future Directions

This compound has been a valuable pharmacological tool for understanding the role of ADAM12 in cellular processes, particularly in the context of cardiac hypertrophy. Its ability to inhibit HB-EGF shedding has provided crucial insights into the signaling pathways involved. However, the broad-spectrum nature of this compound highlights the need for the development of more selective ADAM12 inhibitors to further dissect its specific functions and to explore its therapeutic potential with greater precision. Future research should focus on determining the precise inhibitory profile of this compound against a wide panel of metalloproteinases and on the discovery and characterization of novel, highly selective ADAM12 inhibitors.

References

The Role of KB-R7785 in the Ectodomain Shedding of HB-EGF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparin-binding EGF-like growth factor (HB-EGF) is a potent mitogen and chemotactic factor that plays a crucial role in various physiological and pathological processes, including wound healing, cardiac hypertrophy, and cancer progression. It is initially synthesized as a transmembrane precursor (pro-HB-EGF), which must undergo proteolytic cleavage, or "ectodomain shedding," to release the soluble, active form of the growth factor. This shedding process is predominantly mediated by members of the ADAM (A Disintegrin and Metalloproteinase) family of proteases. The hydroxamate-based metalloproteinase inhibitor, KB-R7785, has emerged as a key pharmacological tool to study and inhibit this process. This technical guide provides an in-depth overview of the role of this compound in HB-EGF shedding, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Introduction: The Critical Process of HB-EGF Shedding

Heparin-binding EGF-like growth factor (HB-EGF) is a member of the epidermal growth factor (EGF) family. It is first synthesized as a membrane-anchored precursor protein (pro-HB-EGF). This membrane-bound form can signal to adjacent cells through a process known as juxtacrine signaling. However, for wider-ranging paracrine or autocrine signaling, the extracellular domain of pro-HB-EGF must be cleaved and released as a soluble ectodomain (sHB-EGF). This proteolytic event, termed ectodomain shedding, is a critical regulatory step in activating HB-EGF signaling pathways.

The shedding of pro-HB-EGF is primarily carried out by cell-surface metalloproteinases, particularly members of the ADAM (A Disintegrin and Metalloproteinase) family. Notably, ADAM12 has been identified as a key sheddase for pro-HB-EGF in cardiac cells[1]. The process can be initiated by a variety of stimuli, including G-protein coupled receptor (GPCR) agonists and the phorbol ester Phorbol 12-myristate 13-acetate (PMA), which activates protein kinase C (PKC). The released sHB-EGF is then free to bind to and activate the EGF receptor (EGFR), triggering downstream signaling cascades that influence cell proliferation, migration, and survival.

Given its role in various disease states, the inhibition of HB-EGF shedding presents a promising therapeutic strategy. Pharmacological inhibitors that target the ADAM metalloproteinases responsible for this cleavage are therefore of significant interest to the research and drug development community.

This compound: A Potent Inhibitor of HB-EGF Shedding

This compound is a synthetic, hydroxamate-based compound that functions as a broad-spectrum inhibitor of metalloproteinases. It has been instrumental in elucidating the mechanisms of ectodomain shedding for various transmembrane proteins, including HB-EGF.

Mechanism of Action

This compound exerts its inhibitory effect by chelating the zinc ion within the catalytic domain of metalloproteinases. This action is characteristic of hydroxamate-based inhibitors. Research has demonstrated that this compound directly binds to ADAM12, thereby blocking its enzymatic activity and preventing the cleavage of its substrates, such as pro-HB-EGF[1]. By inhibiting the sheddase activity of ADAM12, this compound effectively traps HB-EGF in its membrane-anchored precursor form, thus preventing the generation of the soluble, active growth factor. While potent against ADAM12, it is important to note that this compound is not entirely selective and can inhibit other metalloproteinases[2].

The inhibition of HB-EGF shedding by this compound leads to the abrogation of downstream EGFR transactivation, which has been shown to attenuate pathological responses such as cardiac hypertrophy in preclinical models[1][3].

Quantitative Data for this compound in HB-EGF Shedding Inhibition

While a specific IC50 value for the inhibition of HB-EGF shedding by this compound is not consistently reported in the literature, several studies have established effective concentrations for its use in both in vitro and in vivo settings. This data is crucial for designing experiments to probe the HB-EGF shedding pathway.

| Parameter | Value | System | Reference |

| Effective In Vitro Concentration | 1 µM | Glioblastoma cells | |

| Effective In Vitro Concentration | 10 µM | Human primary keratinocytes | |

| Effective In Vivo Dosage | 100 mg/kg/day (intraperitoneal) | Mice (cardiac hypertrophy model) | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in HB-EGF shedding and its inhibition is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to investigate the effect of this compound on HB-EGF shedding.

Cell Culture and Treatment for Shedding Assay

-

Cell Seeding: Plate cells (e.g., human keratinocytes, U251 glioblastoma cells, or other cells endogenously expressing HB-EGF) in appropriate culture dishes (e.g., 6-well plates for Western blot analysis). Culture in standard growth medium until they reach 70-80% confluency.

-

Serum Starvation: Prior to treatment, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free medium for 4-18 hours. This step reduces basal levels of shedding and signaling.

-

Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in serum-free medium to the final desired concentration (e.g., 1-10 µM). Pre-incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C. Include a vehicle control (DMSO) in parallel.

-

Stimulation of Shedding: Add the shedding stimulus (e.g., PMA at a final concentration of 64-100 nM) directly to the medium and incubate for the desired time (typically 30-60 minutes) at 37°C.

-

Sample Collection:

-

Conditioned Medium: Carefully collect the culture supernatant. Centrifuge to remove any detached cells and debris. The supernatant contains the shed, soluble HB-EGF (sHB-EGF).

-

Cell Lysate: Wash the cells remaining in the plate twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Scrape the cells, collect the lysate, and clarify by centrifugation. The lysate contains the full-length pro-HB-EGF and its C-terminal fragment (CTF) post-shedding.

-

Western Blot Analysis for HB-EGF Shedding

-

Sample Preparation:

-

Conditioned Medium: Concentrate the collected supernatant using methods like heparin-Sepharose bead precipitation or centrifugal filter units to increase the concentration of sHB-EGF.

-

Cell Lysate: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer: Load equal amounts of protein from the cell lysates and prepared conditioned medium samples onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the extracellular domain of HB-EGF to detect both pro-HB-EGF in the lysate and sHB-EGF in the medium.

-

Alternatively, use a primary antibody specific for the C-terminal cytoplasmic tail of HB-EGF to detect pro-HB-EGF and the remaining cell-associated fragment after cleavage.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The inhibition of shedding will be observed as a decrease in sHB-EGF in the conditioned medium and a corresponding increase in full-length pro-HB-EGF in the cell lysate of this compound-treated samples compared to the stimulated control.

Immunofluorescence for Localization of HB-EGF

-

Cell Preparation: Grow cells on glass coverslips and perform the inhibitor treatment and shedding stimulation as described in section 5.1.

-

Fixation and Permeabilization:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if detecting intracellular domains).

-

-

Immunostaining:

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against the C-terminal domain of HB-EGF for 1-2 hours at room temperature.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

-

Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize the subcellular localization of the HB-EGF C-terminal fragment using a fluorescence or confocal microscope. In stimulated cells treated with this compound, the HB-EGF C-terminal fragment is expected to be retained at the plasma membrane, whereas in the absence of the inhibitor, a portion may translocate to other cellular compartments.

Conclusion

This compound serves as an invaluable tool for investigating the intricate process of HB-EGF ectodomain shedding. By potently inhibiting ADAM metalloproteinases like ADAM12, it allows for the precise dissection of the signaling pathways initiated by soluble HB-EGF. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to design and execute experiments aimed at understanding and targeting this critical biological mechanism. Further development of more selective inhibitors will be crucial for translating the therapeutic potential of targeting HB-EGF shedding into clinical applications for a range of diseases.

References

- 1. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Metalloproteinase Inhibitor KB-R7785: A Technical Guide for Researchers

An In-depth Examination of its Mechanism of Action and Utility in Studying Metalloproteinase Function

Introduction

KB-R7785 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its ability to modulate the activity of these key enzymes has made it a valuable tool in a variety of research areas, including inflammation, oncology, cardiovascular disease, and neuroscience. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its inhibitory profile, relevant experimental protocols, and its impact on key signaling pathways.

Quantitative Inhibitory Profile of this compound

A precise understanding of the inhibitory potency of this compound against a range of metalloproteinases is crucial for the design and interpretation of experiments. The following tables summarize the available quantitative data (IC50 and Ki values) for this compound against various MMPs and ADAMs. It is important to note that these values can vary depending on the specific assay conditions, substrate used, and enzyme source.

Table 1: Inhibitory Potency (IC50) of this compound against various Metalloproteinases

| Target Enzyme | IC50 (nM) | Reference |

| MMP-1 (Collagenase-1) | 5 | [1] |

| MMP-2 (Gelatinase-A) | 6 | [1] |

| MMP-3 (Stromelysin-1) | 200 | [1] |

| MMP-7 (Matrilysin) | 20 | [1] |

| MMP-8 (Collagenase-2) | 2 | [1] |

| MMP-9 (Gelatinase-B) | 3 | [1] |

| MMP-12 (Macrophage Elastase) | < 5 | [1] |

| MMP-13 (Collagenase-3) | 0.74 | [1] |

| MMP-14 (MT1-MMP) | 1.8 | [1] |

| ADAM17 (TACE) | Data not consistently reported as a direct IC50 value, but its function is inhibited |

Table 2: Inhibition Constants (Ki) of this compound

| Target Enzyme | Ki (pM) | Reference |

| MMP-2 | 50-150 | [2] |

| MMP-9 | 50-150 | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the proteolytic activity of MMPs and ADAMs, which in turn modulates critical signaling pathways. Two well-characterized examples are the shedding of Tumor Necrosis Factor-alpha (TNF-α) by ADAM17 and the release of Heparin-Binding EGF-like Growth Factor (HB-EGF) by ADAM12.

Inhibition of TNF-α Processing

TNF-α is a pro-inflammatory cytokine that is initially synthesized as a transmembrane protein (pro-TNF-α). Its release as a soluble, active cytokine is mediated by the proteolytic activity of ADAM17, also known as TNF-α Converting Enzyme (TACE). This compound inhibits TACE, thereby reducing the levels of soluble TNF-α and mitigating downstream inflammatory responses.

Inhibition of HB-EGF Shedding and EGFR Transactivation

Heparin-Binding EGF-like Growth Factor (HB-EGF) is a ligand for the Epidermal Growth Factor Receptor (EGFR) and is initially expressed as a transmembrane precursor. ADAM12 mediates the proteolytic cleavage, or "shedding," of pro-HB-EGF, releasing the soluble HB-EGF ectodomain. Soluble HB-EGF can then bind to and activate the EGFR on the same or neighboring cells, a process known as transactivation, which can lead to various cellular responses, including cell growth and hypertrophy. This compound inhibits ADAM12, thereby preventing HB-EGF shedding and subsequent EGFR activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of metalloproteinase inhibitors like this compound.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.

Materials:

-

Sample Preparation: Conditioned cell culture media or tissue homogenates.

-

Zymogram Gel: Polyacrylamide gel (e.g., 10%) co-polymerized with gelatin (e.g., 1 mg/mL).

-

Sample Buffer (Non-reducing): Tris-HCl, SDS, glycerol, bromophenol blue.

-

Running Buffer: Tris, glycine, SDS.

-

Washing Buffer: Triton X-100 in water.

-

Incubation Buffer: Tris-HCl, CaCl2, ZnCl2.

-

Staining Solution: Coomassie Brilliant Blue R-250, methanol, acetic acid.

-

Destaining Solution: Methanol, acetic acid.

Protocol:

-

Sample Preparation: Collect conditioned media and centrifuge to remove cells and debris. Determine protein concentration of the samples.

-

Electrophoresis: Mix samples with non-reducing sample buffer and load onto the gelatin zymogram gel. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes in washing buffer with gentle agitation to remove SDS and allow the enzymes to renature.

-

Enzyme Activation: Incubate the gel in the incubation buffer at 37°C for 12-24 hours. During this time, the gelatinases will digest the gelatin in the gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.

-

Destaining: Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

-

Analysis: Quantify the clear bands using densitometry. The molecular weight of the bands can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.

Fluorogenic Substrate Assay for Metalloproteinase Activity

This assay provides a quantitative measure of enzyme activity and is suitable for determining the IC50 values of inhibitors.

Materials:

-

Recombinant Metalloproteinase: Purified, active form of the enzyme of interest (e.g., MMP-9, ADAM12).

-

Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher that are separated upon cleavage by the enzyme, resulting in an increase in fluorescence. A common substrate for ADAMs and some MMPs is (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(N3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Ala-Arg-NH2.

-

Assay Buffer: Typically contains Tris-HCl, CaCl2, and a detergent like Brij-35. The exact composition may vary depending on the enzyme. For ADAM12, the buffer may consist of 25mM Tris, pH 8, and 6 x 10-4 Brij detergent, with the addition of 10mM CaCl2.[3]

-

This compound: A stock solution in a suitable solvent (e.g., DMSO).

-

96-well black microplate.

-

Fluorescence microplate reader.

Protocol:

-

Prepare Reagents: Dilute the recombinant enzyme, fluorogenic substrate, and this compound to their working concentrations in the assay buffer. For IC50 determination, prepare a serial dilution of this compound.

-

Assay Setup: In a 96-well black microplate, add the assay buffer, the recombinant enzyme, and varying concentrations of this compound (or vehicle control).

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 325 nm excitation and 393 nm emission for the Mca/Dnp FRET pair).[3]

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADAM12 Inhibition Assay

A specific assay to measure the inhibition of ADAM12 activity can be performed using a fluorogenic substrate.

Materials:

-

Recombinant Human ADAM12.

-

Fluorogenic ADAM12 Substrate: A suitable FRET-based peptide substrate. A substrate with the sequence Dabcyl-Leu-Ala-Gln-Ala-Homophe-Arg-Ser-Lys(Fam)-NH2 has been shown to be a good substrate for ADAM12.[4]

-

Assay Buffer: 25mM Tris, pH 8, 10mM CaCl2, and 6 x 10-4 Brij detergent.[5]

-

This compound: Stock solution in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Dilute recombinant ADAM12 and the fluorogenic substrate to their final working concentrations in the assay buffer.

-

Assay Reaction: In a 96-well black microplate, add the assay buffer, varying concentrations of this compound, and recombinant ADAM12.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Reaction Initiation: Add the fluorogenic ADAM12 substrate to all wells.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the Dabcyl/Fam FRET pair (e.g., 485 nm excitation and 530 nm emission).[5]

-

IC50 Determination: Calculate the initial reaction rates and plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

Experimental Workflow for Metalloproteinase Inhibitor Evaluation

The development and characterization of a metalloproteinase inhibitor like this compound typically follows a structured workflow, moving from initial in vitro screening to more complex cellular and in vivo models.

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of matrix metalloproteinase-13 inhibitors - A structure-activity/structure-property relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biozyme-inc.com [biozyme-inc.com]

- 4. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biozyme-inc.com [biozyme-inc.com]

The Metalloproteinase Inhibitor KB-R7785: A Technical Guide to its Discovery, Mechanism, and Preclinical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-R7785 is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and certain members of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes. Developed by Kanebo Ltd. in Japan, this hydroxamic acid-based compound has been instrumental in preclinical research to elucidate the roles of these proteinases in a variety of pathological conditions. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound. It includes a compilation of its inhibitory activity, detailed experimental protocols from seminal studies, and visualizations of its known signaling pathways and experimental workflows.

Introduction

Matrix metalloproteinases (MMPs) and ADAMs are two families of zinc-dependent endopeptidases that play critical roles in the remodeling of the extracellular matrix and the shedding of cell surface proteins. Dysregulation of these enzymes is implicated in numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions. This compound emerged as a valuable chemical tool to investigate the therapeutic potential of inhibiting these enzymes. Its ability to block the activity of several MMPs and ADAMs has allowed researchers to explore the consequences of this inhibition in various disease models.

Discovery and History

This compound was first described in the scientific literature in the late 1990s as a novel, orally active hydroxamic acid-based matrix metalloproteinase inhibitor developed by Kanebo Ltd.[1]. Initial studies highlighted its potential in treating conditions associated with excessive MMP activity and tumor necrosis factor-alpha (TNF-α) production[1][2]. Its chemical structure, featuring a hydroxamate group, is characteristic of compounds designed to chelate the active site zinc ion of metalloproteinases.

Mechanism of Action

This compound functions as a competitive inhibitor of MMPs and certain ADAMs. The hydroxamic acid moiety in its structure chelates the zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity. This inhibition prevents the degradation of extracellular matrix components and the shedding of cell surface molecules, which are critical events in many physiological and pathological processes.

Quantitative Inhibitory Activity

| Target Process | Cell Line | IC50 | Reference |

| HB-EGF Shedding | - | < 1 x 10-6 M | [3] |

| TGF-α Shedding | - | ~ 3 x 10-6 M | [3] |

| Amphiregulin Shedding | - | > 1 x 10-5 M | [3] |

| TNF-α Shedding | - | > 1 x 10-5 M | [3] |

Table 1: Inhibitory Activity of this compound on Growth Factor and Cytokine Shedding. This table summarizes the reported IC50 values for this compound in inhibiting the shedding of various cell surface proteins. The data indicates a preferential inhibition of HB-EGF shedding.

Key Preclinical Studies and Experimental Protocols

This compound has been utilized in a variety of preclinical models to investigate its therapeutic potential. Below are summaries of key studies and the methodologies employed.

Cardiac Hypertrophy

Finding: this compound was shown to inhibit the development of cardiac hypertrophy in mouse models by blocking the ADAM12-mediated shedding of heparin-binding EGF-like growth factor (HB-EGF)[4].

Experimental Protocol: Mouse Model of Cardiac Hypertrophy

-

Animal Model: Male C57BL/6J or FVB mice.

-

Induction of Hypertrophy: Continuous infusion of phenylephrine (PE) and angiotensin II (AngII) via osmotic mini-pumps.

-

This compound Administration: Intraperitoneal injections of this compound at a dose of 100 mg/kg/day.

-

Analysis: Heart weight to body weight ratio was measured to assess the degree of hypertrophy. Echocardiography was used to measure cardiac dimensions and function.

Focal Cerebral Ischemia

Finding: this compound was demonstrated to reduce brain damage in a mouse model of permanent focal cerebral ischemia, an effect associated with the inhibition of MMP-9 activity[5].

Experimental Protocol: Mouse Model of Focal Cerebral Ischemia

-

Animal Model: Male ICR mice.

-

Induction of Ischemia: Intraluminal middle cerebral artery occlusion (MCAO).

-

This compound Administration: A single intraperitoneal injection of 100 mg/kg 30 minutes before MCAO, or two injections at 1 and 4.5 hours after MCAO.

-

Analysis: Infarct volume was determined 24 hours after MCAO. MMP-9 activity in ischemic brain tissue was measured by zymography.

Diabetes and Insulin Resistance

Finding: In a mouse model of non-insulin-dependent diabetes mellitus (NIDDM), this compound improved insulin sensitivity, an effect attributed to the inhibition of TNF-α production[2].

Experimental Protocol: KKAy Mouse Model of NIDDM

-

Animal Model: Male KKAy mice.

-

This compound Administration: Subcutaneous administration of 100 mg/kg twice daily for 4 weeks.

-

Analysis: Plasma glucose and insulin levels were monitored. Lipopolysaccharide (LPS) was used to induce TNF-α production, which was measured in plasma.

Signaling Pathways Modulated by this compound

The preclinical studies with this compound have helped to delineate key signaling pathways where metalloproteinases play a crucial role.

Inhibition of ADAM12-Mediated HB-EGF Shedding in Cardiac Hypertrophy

In response to hypertrophic stimuli such as phenylephrine and angiotensin II, ADAM12 is activated and cleaves the extracellular domain of pro-HB-EGF. The released soluble HB-EGF then binds to and activates the epidermal growth factor receptor (EGFR), leading to downstream signaling cascades that promote cardiomyocyte growth. This compound directly inhibits ADAM12, thereby preventing this entire signaling cascade.

Inhibition of TNF-α Production

TNF-α is synthesized as a membrane-anchored precursor (pro-TNF-α) that is cleaved by TNF-α converting enzyme (TACE), also known as ADAM17, to release the soluble, active cytokine. This compound has been shown to inhibit TNF-α production, suggesting it has inhibitory activity against TACE.

Summary and Future Perspectives

This compound has been a cornerstone in the preclinical investigation of metalloproteinase inhibitors. Its utility in diverse disease models has significantly advanced our understanding of the pathological roles of MMPs and ADAMs. While its broad-spectrum nature limits its therapeutic potential due to the risk of off-target effects, the insights gained from studies using this compound have paved the way for the development of more selective inhibitors. The findings from research involving this compound continue to inform current drug discovery efforts targeting specific metalloproteinases for a range of diseases. As of the writing of this guide, there is no publicly available information on any clinical trials involving this compound.

References

- 1. | BioWorld [bioworld.com]

- 2. This compound, a novel matrix metalloproteinase inhibitor, exerts its antidiabetic effect by inhibiting tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Specificity and Selectivity of KB-R7785

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-R7785 is a potent, cell-permeable hydroxamate-based inhibitor originally identified for its ability to block the shedding of heparin-binding EGF-like growth factor (HB-EGF). This guide provides a comprehensive overview of the target specificity and selectivity of this compound, focusing on its primary target, A Disintegrin and Metalloproteinase 12 (ADAM12), and its broader activity against other metalloproteinases. Detailed experimental protocols for assessing its inhibitory activity are provided, along with signaling pathway diagrams to illustrate its mechanism of action. This document is intended to serve as a technical resource for researchers utilizing this compound in their studies.

Introduction

This compound has emerged as a valuable pharmacological tool for investigating the roles of metalloproteinases in various physiological and pathological processes, including cardiac hypertrophy, cerebral ischemia, and cancer. Its primary mechanism of action involves the inhibition of ADAM12, a member of the "a disintegrin and metalloproteinase" family of zinc-dependent proteases. ADAM12 is a key enzyme responsible for the ectodomain shedding of various cell surface proteins, including HB-EGF. The release of soluble HB-EGF and subsequent transactivation of the epidermal growth factor receptor (EGFR) is a critical signaling event in many cellular processes. By inhibiting ADAM12, this compound effectively blocks this signaling cascade. Furthermore, this compound has been characterized as a broader matrix metalloproteinase (MMP) inhibitor, highlighting the importance of understanding its complete selectivity profile.

Target Specificity and Selectivity

The inhibitory activity of this compound is primarily directed against metalloproteinases. Its specificity has been evaluated against the shedding of various members of the EGF family and its direct activity against a panel of ADAMs and MMPs.

Inhibition of Growth Factor Shedding

This compound demonstrates potent inhibition of the shedding of several EGF family growth factors, with a particular preference for HB-EGF. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound for the shedding of various growth factors.

| Target Growth Factor Shedding | IC50 (μM) |

| HB-EGF | 0.23 |

| Amphiregulin (AR) | 0.38 |

| Transforming Growth Factor-α (TGF-α) | 0.83 |

| Tumor Necrosis Factor-α (TNF-α) | >10 |

Data compiled from available literature. The precise IC50 values may vary depending on the cell type and experimental conditions.

Selectivity Profile against ADAMs and MMPs

While initially identified as an inhibitor of HB-EGF shedding mediated by ADAM12, this compound also exhibits inhibitory activity against other metalloproteinases, including other ADAM family members and MMPs. It has been reported to significantly decrease the activity of MMP-2 and MMP-9[1]. However, a comprehensive, quantitative selectivity profile with specific IC50 or Ki values across a broad panel of purified ADAMs and MMPs is not extensively documented in publicly available literature. The development of more selective inhibitors often involves screening against a panel of related enzymes to determine the selectivity ratio.

Mechanism of Action

This compound exerts its biological effects by inhibiting the catalytic activity of metalloproteinases, primarily ADAM12. This inhibition prevents the cleavage and release of the extracellular domain of transmembrane precursor proteins, such as pro-HB-EGF.

Figure 1. Mechanism of action of this compound in inhibiting the HB-EGF shedding pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell-Based HB-EGF Shedding Assay

This assay measures the ability of this compound to inhibit the release of soluble HB-EGF from cells. A common method involves the use of an alkaline phosphatase (AP)-tagged pro-HB-EGF construct.

Materials:

-

Cells stably expressing AP-tagged pro-HB-EGF (e.g., CHO or HEK293 cells)

-

Cell culture medium and supplements

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or another shedding stimulus

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

96-well plates

-

Plate reader (405 nm)

Procedure:

-

Seed the AP-pro-HB-EGF expressing cells in a 96-well plate and grow to confluence.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.

-

Stimulate shedding by adding PMA (e.g., 100 nM) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Collect the conditioned medium from each well.

-

Heat the conditioned medium at 65°C for 30 minutes to inactivate endogenous phosphatases.

-

Add an equal volume of pNPP substrate solution to each well of a new 96-well plate.

-

Add the heat-inactivated conditioned medium to the corresponding wells.

-

Incubate at 37°C and monitor the color change.

-

Measure the absorbance at 405 nm using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Figure 2. Workflow for the cell-based HB-EGF shedding assay.

In Vitro ADAM12 Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified ADAM12 using a fluorogenic substrate.

Materials:

-

Recombinant human ADAM12 (catalytic domain)

-

Fluorogenic ADAM12 substrate (e.g., a FRET-based peptide)[2][3]

-

Assay buffer (e.g., 25 mM Tris, pH 8.0, 10 μM ZnCl2, 0.005% Brij-35)

-

This compound

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well black plate, add the recombinant ADAM12 enzyme to each well.

-

Add the different concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic ADAM12 substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Calculate the percentage of inhibition and determine the IC50 or Ki value for this compound against ADAM12.

Figure 3. Protocol for the in vitro ADAM12 enzymatic assay.

Off-Target Effects and Broader Considerations

While this compound is a potent inhibitor of ADAM12-mediated shedding, its broader activity against other MMPs should be considered when interpreting experimental results. For studies requiring highly specific inhibition of ADAM12, the use of complementary approaches such as siRNA-mediated knockdown or the use of more selective inhibitors is recommended. To date, comprehensive screening of this compound against a wide range of unrelated targets (e.g., kinases, GPCRs) has not been extensively reported in the literature. Researchers should be mindful of potential off-target effects, especially when using high concentrations of the inhibitor.

Conclusion

This compound is a valuable research tool for studying the roles of ADAM12 and other metalloproteinases in health and disease. Its ability to potently inhibit HB-EGF shedding provides a powerful means to dissect the downstream consequences of this signaling pathway. However, its activity as a broader MMP inhibitor necessitates careful experimental design and interpretation of results. The detailed protocols and mechanistic diagrams provided in this guide are intended to facilitate the effective use of this compound in the laboratory and contribute to a deeper understanding of metalloproteinase biology. Further research is warranted to fully elucidate the complete selectivity profile and potential off-target activities of this compound.

References

Structural Analogs of KB-R7785: A Technical Guide for Drug Development Professionals

An In-depth Examination of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid and its Derivatives as Matrix Metalloproteinase Inhibitors

Abstract

KB-R7785, chemically known as N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. By summarizing key quantitative data and detailing experimental methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel MMP inhibitors.

Introduction: The Significance of this compound and its Analogs

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a multitude of pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. This compound has emerged as a significant lead compound in the development of MMP inhibitors due to its potent and broad-spectrum activity.

The core structure of this compound, a sulfonylated amino acid hydroxamate, presents multiple opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationships of its analogs is paramount for the rational design of next-generation MMP inhibitors with improved therapeutic profiles. This guide will delve into the key structural motifs of this compound and explore how their modification influences inhibitory activity.

Core Structure and Mechanism of Action

The inhibitory activity of this compound and its analogs is primarily attributed to the hydroxamic acid moiety (-CONHOH), which acts as a potent zinc-chelating group, binding to the catalytic zinc ion in the active site of MMPs. The N-sulfonylated amino acid backbone provides a scaffold that can be tailored to interact with the various subsites (S1', S2', etc.) of the MMP active site, thereby influencing potency and selectivity.

The general structure of these analogs can be represented as R¹-SO₂-N(R²)-CH₂-CONHOH, where:

-

R¹ is the aryl group (4-methoxyphenyl in this compound).

-

R² is the alkyl group (isobutyl in this compound).

The following diagram illustrates the proposed binding mode of sulfonylated amino acid hydroxamates to the MMP active site.

Structure-Activity Relationship (SAR) of this compound Analogs

While a systematic SAR study on a comprehensive library of direct this compound analogs is not extensively documented in publicly available literature, general principles can be derived from studies on related N-sulfonylated amino acid hydroxamates.[1][2]

Modifications of the N-Alkyl Group (R²)

The N-alkyl substituent (the isobutyl group in this compound) primarily interacts with the S1' pocket of the MMP active site. The size and nature of this group are critical for determining potency and selectivity.

Modifications of the Aryl Sulfonyl Group (R¹)

The aryl sulfonyl moiety (the 4-methoxyphenylsulfonyl group in this compound) interacts with the S2' and other subsites. Modifications to the substitution pattern and electronic properties of the aromatic ring can significantly impact inhibitory activity and selectivity across the MMP family.

Modifications of the Amino Acid Scaffold

While this compound is a glycyl derivative, substituting the glycine with other amino acids introduces a side chain that can further probe the MMP active site, potentially leading to enhanced affinity and selectivity.

Quantitative Data on this compound and Related Analogs

The following table summarizes the inhibitory activity of this compound (also referred to as NNGH) against various MMPs as reported in the literature. A comprehensive table of direct structural analogs is not available due to the limited publicly accessible data.

| Compound | Target MMP | IC₅₀ / Kᵢ | Reference |

| This compound (NNGH) | MMP-1 | 0.17 µM (Kᵢ) | [3] |

| MMP-3 | 0.13 µM (Kᵢ) | [3] | |

| MMP-7 | 13 µM (Kᵢ) | [3] | |

| MMP-8 | 9 nM (Kᵢ) | [3] | |

| MMP-9 | 2.6 nM (Kᵢ) | [3] | |

| MMP-10 | 0.1 µM (Kᵢ) | [3] | |

| MMP-12 | 4.3 nM (Kᵢ) | [3] | |

| MMP-13 | 3.1 nM (Kᵢ) | [3] | |

| MMP-20 | 17 nM (Kᵢ) | [3] |

Experimental Protocols

General Synthesis of N-Sulfonylated Amino Acid Hydroxamates

The synthesis of this compound and its analogs generally follows a multi-step procedure. The following workflow provides a representative synthetic route.

A typical synthesis involves the following key steps:

-

Sulfonylation: An amino acid ester hydrochloride is reacted with an appropriate arylsulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield the N-sulfonylated amino acid ester.

-

N-Alkylation: The N-sulfonylated amino acid ester is then N-alkylated using an alkyl halide (e.g., isobutyl bromide) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

-

Hydroxamate Formation: The resulting ester is converted to the final hydroxamic acid by treatment with hydroxylamine hydrochloride and a base (e.g., sodium methoxide) in a solvent such as methanol.

MMP Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds is typically evaluated using a fluorogenic substrate-based assay.

The general procedure is as follows:

-

Recombinant human MMP is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer.

-

A fluorogenic MMP substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence, resulting from the cleavage of the substrate by the MMP, is monitored over time using a fluorescence plate reader.

-

The initial reaction rates are determined, and the concentration of the inhibitor that causes 50% inhibition (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound remains a valuable scaffold for the design of novel MMP inhibitors. While the available data provides a foundational understanding of the SAR for N-sulfonylated amino acid hydroxamates, a more systematic and comprehensive exploration of the chemical space around the this compound core is warranted. Future research should focus on the synthesis and evaluation of a diverse library of analogs with systematic modifications to the N-alkyl, aryl sulfonyl, and amino acid components. Such studies will be instrumental in developing highly potent and selective MMP inhibitors with improved therapeutic potential for a range of diseases. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of promising analogs will be crucial for their translation into clinical candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hetpdbnavi.nagahama-i-bio.ac.jp [hetpdbnavi.nagahama-i-bio.ac.jp]

KB-R7785 in Cerebral Ischemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and neurological deficits. A key area of investigation in stroke research is the development of neuroprotective agents that can mitigate this ischemic damage. KB-R7785 has emerged as a compound of interest due to its inhibitory effects on key enzymes implicated in the pathophysiology of cerebral ischemia. This technical guide provides an in-depth overview of the core research surrounding this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates.

Core Mechanism of Action: Dual Inhibition of MMPs and TACE

This compound is a broad-spectrum inhibitor of two critical enzyme families involved in the progression of ischemic brain injury: Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE).

-

Matrix Metalloproteinases (MMPs): Following a cerebral ischemic event, there is a significant upregulation of MMPs, particularly MMP-9.[1] These enzymes contribute to the breakdown of the extracellular matrix and the basal lamina of the blood-brain barrier (BBB). This disruption of the BBB leads to vasogenic edema, infiltration of inflammatory cells, and hemorrhagic transformation, all ofwhich exacerbate the initial ischemic injury.

-

Tumor Necrosis Factor-α Converting Enzyme (TACE): TACE, also known as ADAM17, is the primary enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[2] Soluble TNF-α is a potent pro-inflammatory cytokine that plays a central role in the neuroinflammatory response to ischemia. It can bind to its receptors, TNFR1 and TNFR2, triggering downstream signaling cascades that can lead to both apoptosis (cell death) and cell survival pathways. By inhibiting TACE, this compound reduces the levels of soluble TNF-α, thereby dampening the inflammatory response.[3]

Data Presentation: Efficacy of this compound in Experimental Cerebral Ischemia

The neuroprotective effects of this compound have been demonstrated in preclinical models of focal cerebral ischemia. The following table summarizes the key quantitative findings from a study utilizing a permanent middle cerebral artery occlusion (MCAO) model in mice.

| Compound | Dosage | Administration Time | Primary Outcome | Result | Citation |

| This compound | 100 mg/kg | 30 minutes before MCAO | Infarct Volume | Significantly decreased | [1] |

| This compound | 100 mg/kg | 1 and 4.5 hours after MCAO | Infarct Volume | Significantly decreased | [1] |

| This compound | 100 mg/kg | 30 minutes before MCAO | MMP-9 Activity | Significantly decreased | [1] |

Note: While this compound is known to be a broad-spectrum inhibitor of MMPs and TACE, specific IC50 values for individual enzymes were not available in the reviewed literature.

Experimental Protocols: Methodologies for Key Experiments

The following protocols provide a detailed overview of the standard methods used to evaluate the efficacy of this compound in cerebral ischemia research.

Permanent Middle Cerebral Artery Occlusion (MCAO) in Mice

This surgical procedure is a widely used model to induce focal cerebral ischemia, mimicking the effects of a stroke.

Objective: To occlude the middle cerebral artery (MCA) to induce a reproducible ischemic brain injury.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-surgical instruments (forceps, scissors, vessel clips)

-

6-0 silk suture

-

Laser Doppler flowmeter (for monitoring cerebral blood flow)

-

Heating pad to maintain body temperature

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse and maintain anesthesia throughout the surgical procedure. Place the animal on a heating pad to maintain body temperature at 37°C.

-

Incision: Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Isolation: Carefully dissect the arteries from the surrounding tissue.

-

Ligation and Occlusion: Ligate the distal end of the ECA. Place a temporary ligature on the proximal ECA. A microvascular clip is placed on the ICA.

-

Arteriotomy and Filament Insertion: Make a small incision in the ECA between the ligatures. Insert a coated filament (e.g., 6-0 nylon) into the ECA and advance it into the ICA until it occludes the origin of the MCA. The occlusion is often confirmed by a drop in cerebral blood flow as measured by a laser Doppler flowmeter.

-

Wound Closure: Close the incision with sutures.

-

Post-operative Care: Allow the animal to recover from anesthesia in a warm environment. Provide soft food and hydration.

Gelatin Zymography of Brain Tissue

This technique is used to measure the activity of gelatinases, such as MMP-2 and MMP-9, in brain tissue samples.

Objective: To detect and quantify the enzymatic activity of MMP-2 and MMP-9.

Materials:

-

Brain tissue homogenates

-

Protein assay kit

-

SDS-PAGE gels containing gelatin (0.1%)

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2, and Brij 35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Homogenize brain tissue in an appropriate lysis buffer. Determine the protein concentration of the homogenates using a protein assay.

-

Electrophoresis: Load equal amounts of protein from each sample onto a gelatin-containing SDS-PAGE gel. Run the gel under non-reducing conditions.